![molecular formula C17H15ClFNO2 B2470604 methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate CAS No. 478041-31-5](/img/structure/B2470604.png)
methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amine and ester functionalities. This could be achieved through various methods, such as nucleophilic substitution or condensation reactions. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted based on its functional groups. For example, the amine group might undergo reactions with acids, while the ester group could react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. These properties can give insights into how the compound might behave under different conditions .Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate exhibits potential as a drug scaffold. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. By modifying its structure, scientists can design novel drugs for various therapeutic purposes, including cancer treatment, inflammation management, or neurological disorders .
Material Science
The structural characteristics of this compound make it valuable in material science. Its unique arrangement of atoms and functional groups can contribute to the development of new materials with desirable properties. Researchers investigate its role in polymer synthesis, surface coatings, and nanomaterials. Understanding its interactions with other molecules allows for tailored material design .
Photocatalysis
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate may serve as a photocatalyst. In photochemical reactions, it absorbs light energy and initiates chemical transformations. Researchers explore its ability to promote specific reactions, such as carboarylation of alkenes. By harnessing its unique properties, they aim to develop efficient and sustainable catalytic processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-phenylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11(20-15-9-8-13(18)10-14(15)19)16(17(21)22-2)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYFQHSWQBRHX-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)OC)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/C(=O)OC)/NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-phenylbut-2-enoate |
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